5-(Trimethylsilyl)furan-2-carboxylic acid 5-(Trimethylsilyl)furan-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 18292-14-3
VCID: VC21076817
InChI: InChI=1S/C8H12O3Si/c1-12(2,3)7-5-4-6(11-7)8(9)10/h4-5H,1-3H3,(H,9,10)
SMILES: C[Si](C)(C)C1=CC=C(O1)C(=O)O
Molecular Formula: C8H12O3Si
Molecular Weight: 184.26 g/mol

5-(Trimethylsilyl)furan-2-carboxylic acid

CAS No.: 18292-14-3

Cat. No.: VC21076817

Molecular Formula: C8H12O3Si

Molecular Weight: 184.26 g/mol

* For research use only. Not for human or veterinary use.

5-(Trimethylsilyl)furan-2-carboxylic acid - 18292-14-3

Specification

CAS No. 18292-14-3
Molecular Formula C8H12O3Si
Molecular Weight 184.26 g/mol
IUPAC Name 5-trimethylsilylfuran-2-carboxylic acid
Standard InChI InChI=1S/C8H12O3Si/c1-12(2,3)7-5-4-6(11-7)8(9)10/h4-5H,1-3H3,(H,9,10)
Standard InChI Key UZPORAFHCXAETB-UHFFFAOYSA-N
SMILES C[Si](C)(C)C1=CC=C(O1)C(=O)O
Canonical SMILES C[Si](C)(C)C1=CC=C(O1)C(=O)O

Introduction

Chemical Structure and Basic Properties

5-(Trimethylsilyl)furan-2-carboxylic acid consists of a furan ring with a carboxylic acid group at the C-2 position and a trimethylsilyl group (TMS, Si(CH₃)₃) at the C-5 position. The molecular formula is C₈H₁₂O₃Si, combining the structural elements of furan-2-carboxylic acid (C₅H₄O₃) with the trimethylsilyl moiety.

Structural Features

The compound features a 5-membered aromatic furan ring with oxygen as the heteroatom. The carboxylic acid group (-COOH) at position 2 provides acidic properties, while the trimethylsilyl group at position 5 introduces organosilicon characteristics. This structural arrangement creates a molecule with distinctive electronic and steric properties that differentiate it from non-silylated furan carboxylic acids.

Physical Properties

Based on structural similarities to related compounds, the following physical properties can be estimated:

PropertyEstimated ValueBasis for Estimation
Molecular Weight184.26 g/molCalculated from molecular formula
Physical StateCrystalline solidBased on related furan carboxylic acids
SolubilityLikely soluble in organic solvents; limited water solubilityBased on related TMS derivatives
Melting Point100-150°CEstimated from related compounds
Boiling Point>250°CEstimated from related compounds

The presence of the trimethylsilyl group would be expected to increase the lipophilicity compared to unsubstituted furan-2-carboxylic acid, enhancing solubility in non-polar solvents.

Comparison with Related Furan Derivatives

Relationship to Furan-2,5-dicarboxylic acid

5-(Trimethylsilyl)furan-2-carboxylic acid shares structural similarities with furan-2,5-dicarboxylic acid (FDCA), which has received considerable attention as a bio-based platform chemical. FDCA contains carboxylic acid groups at both the 2 and 5 positions of the furan ring . The replacement of one carboxylic acid group with a trimethylsilyl moiety in 5-(Trimethylsilyl)furan-2-carboxylic acid significantly alters the electronic and chemical properties of the molecule.

Comparison with TMS-Derivatized Furan Compounds

The 2,5-Furandicarboxylic acid bis-TMS ester (CAS 55494-09-2) represents a related compound where both carboxylic acid groups are derivatized with trimethylsilyl groups . Unlike this compound, 5-(Trimethylsilyl)furan-2-carboxylic acid has the TMS group directly attached to the furan ring carbon rather than through an ester linkage. This creates fundamentally different chemical reactivity and properties.

CompoundMolecular FormulaMolecular WeightKey Structural Difference
5-(Trimethylsilyl)furan-2-carboxylic acidC₈H₁₂O₃Si184.26 g/molTMS group at C-5 position
Furan-2,5-dicarboxylic acidC₆H₄O₅156.09 g/molCarboxylic acid groups at C-2 and C-5
2,5-Furandicarboxylic acid bis-TMS esterC₁₂H₂₀O₅Si₂300.46 g/molTMS ester groups at both carboxylic acids
5-formyl-furan-2-carboxylic acidC₆H₄O₄140.09 g/molAldehyde group at C-5 position

Synthetic Approaches and Preparation

Direct Silylation of Furan-2-carboxylic acid

A potential synthetic route could involve directed metalation of furan-2-carboxylic acid followed by quenching with a trimethylsilyl electrophile. This approach would take advantage of the directing effect of the carboxylic acid group to control regioselectivity.

Modification of Existing Furanic Compounds

Another approach might involve the transformation of 5-formyl-furan-2-carboxylic acid, which is mentioned in the patent literature as an intermediate in the preparation of furan-2,5-dicarboxylic acid . The aldehyde group could potentially be converted to a trimethylsilyl group through appropriate synthetic transformations.

Related Synthesis Procedures

The patent literature describes electrochemical processes for treating furan-2,5-dicarboxylic acid compositions, including the selective reduction of carbonyl groups such as the aldehyde group in 5-formyl-furan-2-carboxylic acid . These methodologies could potentially be adapted for the preparation or modification of 5-(Trimethylsilyl)furan-2-carboxylic acid.

Analytical Characterization

Spectroscopic Properties

Based on structural similarities to other furan derivatives and TMS compounds, the following spectroscopic properties can be predicted:

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum would likely show:

  • A singlet at approximately 0.2-0.4 ppm (9H) corresponding to the trimethylsilyl protons

  • Two doublets in the range of 6.5-7.5 ppm representing the furan ring protons at positions 3 and 4

  • A broad singlet at 10-12 ppm from the carboxylic acid proton

The ¹³C NMR spectrum would be expected to show signals for:

  • The trimethylsilyl carbon atoms (around 0-2 ppm)

  • The furan ring carbons (110-150 ppm)

  • The carboxylic acid carbon (approximately 160-170 ppm)

Mass Spectrometry

Mass spectrometric analysis would likely show a molecular ion peak at m/z 184, corresponding to the molecular weight of C₈H₁₂O₃Si. Fragmentation patterns might include loss of methyl groups from the TMS moiety (m/z 169), followed by more extensive fragmentation of the furan ring and functional groups.

Chromatographic Behavior

By analogy with 2,5-Furandicarboxylic acid TMS derivatives, which have a retention index of 1637 on a non-polar OV-1 column , 5-(Trimethylsilyl)furan-2-carboxylic acid would likely have a somewhat lower retention index due to its lower molecular weight and decreased polarity compared to the dicarboxylic acid derivative.

Structure-Property Relationships

Electronic Effects of the Trimethylsilyl Group

The trimethylsilyl substituent would be expected to influence the electronic properties of the furan ring through both inductive and hyperconjugative effects:

  • The silicon atom, being less electronegative than carbon, would create a partial positive charge that could stabilize negative charge development at the C-5 position

  • The relatively large size of the silicon atom compared to carbon would introduce steric effects that could influence reactivity and conformational preferences

  • The TMS group would likely increase the lipophilicity of the molecule compared to other furan carboxylic acid derivatives

Reactivity Patterns

The carboxylic acid function at C-2 would retain its typical reactivity, including:

  • Acid-base properties

  • Esterification reactions

  • Conversion to acid chlorides, amides, and other carboxylic acid derivatives

The presence of the trimethylsilyl group would modify the reactivity of the furan ring compared to unsubstituted or differently substituted furan carboxylic acids, potentially influencing:

  • Electrophilic aromatic substitution reactions

  • Diels-Alder reactions

  • Oxidative ring-opening processes

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